molecular formula C12H14F3N3O B1379170 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde CAS No. 1803599-49-6

4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde

Cat. No.: B1379170
CAS No.: 1803599-49-6
M. Wt: 273.25 g/mol
InChI Key: HLRNUXWQKXYGKM-UHFFFAOYSA-N
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Description

The compound “4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde” is a chemical compound with the molecular formula C12H14F3N3O. It has a molecular weight of 273.26 . This compound is related to 4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR), an all-trans retinoic acid (ATRA) derivative, which has been studied for its ability to inhibit proliferation and induce differentiation in several carcinoma cells .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3N3O/c13-12(14,15)10-7-9(16)1-2-11(10)18-5-3-17(8-19)4-6-18/h1-2,7-8H,3-6,16H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound is a powder and should be stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

  • Synthesis and Molecular Docking Studies : Novel derivatives of this compound have been synthesized, characterized, and analyzed for their molecular structures and interactions. For instance, compounds like 2-(4-tosylpiperazin-1-yl)quinoline-3-carbaldehyde have been synthesized and studied for their crystal structure and molecular docking, indicating potential antimicrobial activities (Desai et al., 2017).

  • Antimicrobial Activities : Several studies have focused on the synthesis of derivatives and their antimicrobial activities. For example, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been synthesized and shown to possess good or moderate antimicrobial activities (Bektaş et al., 2007).

  • Allosteric Enhancers of the A1 Adenosine Receptor : Some derivatives of this compound have been evaluated for their role as allosteric enhancers of the A1-adenosine receptor, showing significant activity in binding and functional studies (Romagnoli et al., 2008).

  • Novel Insecticides : The compound has been used as a lead for designing novel insecticides, targeting specific receptors in parasitic nematodes. This approach has shown promising results in inhibiting the growth of pests like the armyworm (Cai et al., 2010).

  • FLT-3 Tyrosine Kinase Inhibitors : Derivatives have been developed as potent FLT3 tyrosine kinase inhibitors, exhibiting significant antiproliferative activity against leukemic cell lines (Gaul et al., 2007).

  • Synthesis of Enantiomerically Pure Compounds : The compound has been used in the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are key scaffolds in medicinal chemistry (Sánchez-Roselló et al., 2014).

  • Homocysteine Detection in Biological Systems : A fluorescence probe based on a derivative of this compound has been developed for selective and sensitive detection of homocysteine, indicating potential applications in studying biological systems (Chu et al., 2019).

  • Vilsmeier–Haack Reaction Approach in Antimicrobial Agents : New derivatives synthesized via a Vilsmeier–Haack reaction approach have shown broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Biochemical Analysis

Biochemical Properties

4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the PI3K/AKT signaling pathway, which is critical for cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, but it may degrade over time, leading to a decrease in its effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its activity, depending on the cellular context and the presence of other interacting molecules .

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)10-7-9(16)1-2-11(10)18-5-3-17(8-19)4-6-18/h1-2,7-8H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRNUXWQKXYGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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